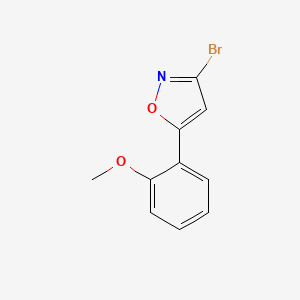
3-Bromo-5-(2-methoxyphenyl)isoxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-5-(2-methoxyphenyl)isoxazole is a heterocyclic compound that features a five-membered isoxazole ring substituted with a bromine atom at the 3-position and a 2-methoxyphenyl group at the 5-position. Isoxazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals and agrochemicals .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-(2-methoxyphenyl)isoxazole typically involves the cycloaddition reaction of an alkyne with a nitrile oxide. This (3 + 2) cycloaddition reaction is often catalyzed by copper (I) or ruthenium (II) catalysts . metal-free synthetic routes have also been developed to avoid the drawbacks associated with metal catalysts, such as high costs, toxicity, and waste generation .
Industrial Production Methods
Industrial production methods for isoxazole derivatives, including this compound, often employ microwave-assisted synthesis to reduce reaction times and improve yields. This method involves heating the reaction mixture to around 110°C for 15-20 minutes .
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromo-5-(2-methoxyphenyl)isoxazole undergoes various chemical reactions, including:
Oxidation: Conversion of the isoxazole ring to oxazoles under acidic conditions.
Reduction: Reduction of the bromine substituent to form different derivatives.
Substitution: Nucleophilic substitution reactions where the bromine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Typically involves reagents like tert-butyl nitrite or isoamyl nitrite under conventional heating conditions.
Reduction: Commonly uses reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Often employs nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions include various substituted isoxazoles and oxazoles, depending on the reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
3-Bromo-5-(2-methoxyphenyl)isoxazole has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of 3-Bromo-5-(2-methoxyphenyl)isoxazole involves its interaction with specific molecular targets. For example, it inhibits the GAPDH enzyme in cancer cells, leading to a disruption of glycolysis and triggering autophagy and apoptotic cell death . This compound’s ability to bind to and inhibit GAPDH makes it a promising candidate for anticancer therapy .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Bromo-5-(4-fluorophenyl)isoxazole
- 3-Bromo-5-(4-hydroxyphenyl)isoxazole
- 3-Bromo-5-(2-hydroxyethyl)isoxazole
Uniqueness
3-Bromo-5-(2-methoxyphenyl)isoxazole is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its methoxyphenyl group enhances its ability to interact with biological targets, making it a valuable compound in medicinal chemistry .
Biologische Aktivität
3-Bromo-5-(2-methoxyphenyl)isoxazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by research findings and data.
Overview of Isoxazole Derivatives
Isoxazole derivatives are recognized for their broad pharmacological activities, including anti-inflammatory, analgesic, and immunomodulatory effects. The specific compound this compound has been studied for its potential in various biological applications due to its unique structural characteristics.
Biological Activities
-
Anti-inflammatory Properties :
Research indicates that this compound exhibits notable anti-inflammatory activity. In a study assessing various isoxazole derivatives, compounds similar to this compound demonstrated significant inhibition of cyclooxygenase (COX-1/COX-2) enzymes, which are critical in the inflammatory response. The binding affinities were reported to be favorable, suggesting a potential mechanism for its anti-inflammatory effects . -
Immunomodulatory Effects :
Isoxazole derivatives have also shown promise in modulating immune responses. In vitro studies have indicated that this compound can influence the proliferation of peripheral blood mononuclear cells (PBMCs) and alter cytokine production, which is crucial for immune regulation . -
Antioxidant Activity :
Some studies suggest that this compound may possess antioxidant properties, contributing to its overall biological profile. Antioxidants play a vital role in reducing oxidative stress, which is linked to various chronic diseases.
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:
- Cyclooxygenase Inhibition : By inhibiting COX enzymes, the compound reduces the production of pro-inflammatory mediators such as prostaglandins.
- Cytokine Modulation : It appears to modulate the expression of cytokines involved in inflammatory and immune responses, potentially leading to reduced inflammation and altered immune function.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Anti-inflammatory | Significant inhibition of COX-1/COX-2 | |
| Immunomodulatory | Alters PBMC proliferation and cytokine production | |
| Antioxidant | Potential antioxidant properties |
Case Studies
-
In Vivo Studies :
In animal models, derivatives similar to this compound have shown reductions in edema and inflammation markers following administration. These studies highlight the compound's potential therapeutic applications in treating inflammatory diseases . -
In Vitro Studies :
Laboratory experiments have demonstrated that this compound can inhibit the production of TNF-alpha in activated human immune cells, suggesting its utility in conditions characterized by excessive inflammation.
Eigenschaften
Molekularformel |
C10H8BrNO2 |
|---|---|
Molekulargewicht |
254.08 g/mol |
IUPAC-Name |
3-bromo-5-(2-methoxyphenyl)-1,2-oxazole |
InChI |
InChI=1S/C10H8BrNO2/c1-13-8-5-3-2-4-7(8)9-6-10(11)12-14-9/h2-6H,1H3 |
InChI-Schlüssel |
APJHSEDWAUTJER-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC=C1C2=CC(=NO2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















